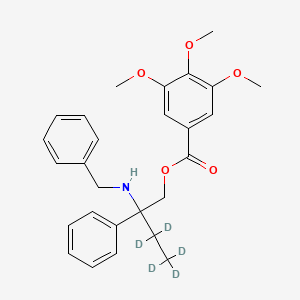
N-Benzy N,N-Didesmethyl Trimebutine-d5
描述
N-Benzy N,N-Didesmethyl Trimebutine-d5 is a stable isotope-labeled compound used primarily in scientific research. It is an analog of N-Benzy N,N-Didesmethyl Trimebutine, which is an intermediate in the preparation of Trimebutine metabolites. Trimebutine is known for its potential as an opioid receptor agonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzy N,N-Didesmethyl Trimebutine-d5 involves the incorporation of deuterium atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and the use of specialized equipment to handle deuterium-labeled compounds .
化学反应分析
Types of Reactions
N-Benzy N,N-Didesmethyl Trimebutine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific atoms or groups within the molecule .
科学研究应用
N-Benzy N,N-Didesmethyl Trimebutine-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material for chemical identification and quantification.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
作用机制
The mechanism of action of N-Benzy N,N-Didesmethyl Trimebutine-d5 involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
N-Benzy N,N-Didesmethyl Trimebutine: The non-deuterated analog of N-Benzy N,N-Didesmethyl Trimebutine-d5.
Trimebutine: A related compound with similar pharmacological properties.
Other Deuterium-Labeled Compounds: Various deuterium-labeled analogs used in similar research applications
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. This feature makes it particularly valuable in research settings where accurate measurement of biochemical pathways is essential .
属性
IUPAC Name |
[2-(benzylamino)-3,3,4,4,4-pentadeuterio-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNVWKMCVDPAT-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


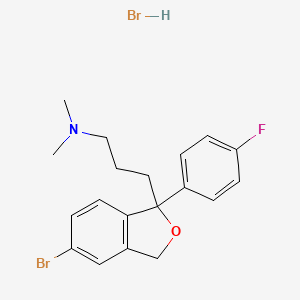
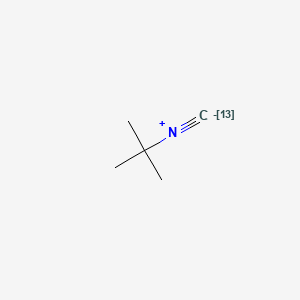
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)


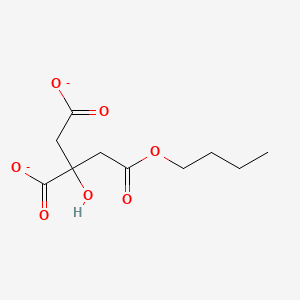

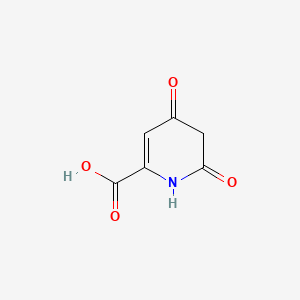

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)

